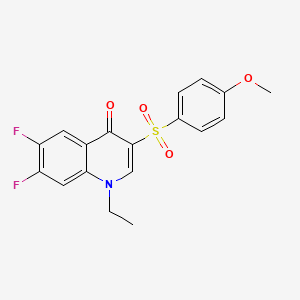

1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

描述

属性

IUPAC Name |

1-ethyl-6,7-difluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S/c1-3-21-10-17(18(22)13-8-14(19)15(20)9-16(13)21)26(23,24)12-6-4-11(25-2)5-7-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAVEOQSBBCWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

-

Formation of the Quinoline Core:

- Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.

- Common reagents include phosphorus oxychloride (POCl₃) and acetic anhydride.

化学反应分析

Types of Reactions: 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolone derivatives with altered oxidation states.

-

Reduction:

- Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups within the molecule.

-

Substitution:

- Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Palladium on carbon, sodium borohydride (NaBH₄).

- Nucleophiles: Amines, thiols.

Major Products:

- Oxidation products: Various quinolone derivatives.

- Reduction products: Reduced forms of the original compound.

- Substitution products: Compounds with nucleophiles replacing fluorine atoms.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies indicate that derivatives of 1,4-dihydroquinolines exhibit significant activity against various bacterial strains. For instance, research has shown that compounds similar to 1-ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one possess efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. The sulfonamide group present in the structure is believed to enhance its interaction with specific cellular targets involved in cancer cell proliferation .

Materials Science

Polymer Composites

In materials science, the compound has been explored as a dopant in polymer composites to enhance electrical conductivity and thermal stability. Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties while maintaining lightweight characteristics .

Nanomaterials

Additionally, the compound has been utilized in the synthesis of nanomaterials. Its unique chemical structure allows for the creation of nanoparticles with tailored properties for applications in drug delivery systems. The nanoparticles exhibit controlled release characteristics, making them suitable for targeted therapy in cancer treatment .

Environmental Science

Photocatalytic Applications

The compound has also been investigated for its photocatalytic properties. Studies have shown that it can effectively degrade organic pollutants under UV light irradiation. This application is particularly relevant for wastewater treatment processes where the removal of hazardous substances is critical .

Case Studies

作用机制

The mechanism of action of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:

-

Molecular Targets:

- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

- Receptors: It may bind to specific receptors, modulating their activity.

-

Pathways Involved:

- The compound can influence various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of dihydroquinolin-4-one derivatives significantly influence their physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Dihydroquinolin-4-one Derivatives

Key Observations

Position 3 Functional Groups: The sulfonyl group in the target compound contrasts with acyl (APDQ230122) or benzoyl (compound 93) moieties in analogs. Sulfonyl groups are stronger electron-withdrawing groups, which may enhance binding to enzymes or microbial targets compared to acyl derivatives . KN-93 shares a 4-methoxybenzenesulfonylamino group but lacks the dihydroquinolin-4-one core, highlighting the importance of the heterocyclic scaffold in target specificity .

Fluorine Substitution: The 6,7-difluoro pattern in the target compound differs from the 6,8-difluoro isomer in the Cd(II) complex .

Biological Activity: APDQ230122, a 3-acyl analog, demonstrates anti-pneumococcal activity by disrupting peptidoglycan biosynthesis . The target compound’s sulfonyl group may offer distinct interactions with bacterial enzymes, though direct evidence is lacking.

Synthetic Routes :

- Sulfonyl-containing analogs (e.g., KN-93, target compound) are synthesized via sulfonylation reactions using 4-methoxybenzenesulfonyl chloride, as seen in and . Acyl derivatives (e.g., compound 93) are typically prepared via Friedel-Crafts acylation .

Research Implications and Gaps

- Antimicrobial Potential: The target compound’s fluorination and sulfonyl group warrant evaluation against bacterial targets, particularly given APDQ230122’s efficacy .

- Enzyme Inhibition : Structural similarity to KN-93 suggests possible CaMKII or kinase inhibitory activity, though empirical validation is needed .

- Synthetic Optimization : Modifying the alkyl chain at position 1 (e.g., butyl in compound 93 vs. ethyl in the target) could tune lipophilicity and bioavailability .

生物活性

1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C22H21F2N3O4S

- Molecular Weight : 441.48 g/mol

- Melting Point : Approximately 234-253 °C depending on the specific derivative.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties against viruses such as HBV and HIV, suggesting a potential role in treating viral infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Compound | Target/Mechanism | IC50/EC50 Values |

|---|---|---|---|

| Enzyme Inhibition | 1-Ethyl-6,7-difluoro derivative | Acetylcholinesterase | IC50 = 2.5 μM |

| Antiviral Activity | Related quinolone derivatives | HBV and HIV | EC50 = 8.5 μM (HBV) |

| Cytotoxicity Assessment | Various derivatives | Cancer cell lines | IC50 values range from 10 μM to 50 μM |

| Antimicrobial Activity | Quinolone derivatives | Bacterial strains (E. coli, S. aureus) | MIC = 0.5 μg/mL |

Case Studies and Research Findings

- Antiviral Evaluation : A study conducted on related quinolone derivatives showed promising antiviral activity against HBV in Huh7 cell cultures with significant inhibition rates observed at concentrations of 10 μM . This suggests that modifications in the quinolone structure can enhance antiviral efficacy.

- Enzyme Inhibition Studies : Virtual screening and molecular docking studies indicated that piperazine derivatives similar to this compound can bind effectively to the active sites of acetylcholinesterase, leading to their classification as potential therapeutic agents for neurodegenerative diseases .

- Cytotoxicity Profiles : In vitro assays have demonstrated varying levels of cytotoxicity across different derivatives of the compound, with some exhibiting selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。